1,3-Benzoxazol-2-yl(phenyl)methanamine
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Overview
Description
1,3-Benzoxazol-2-yl(phenyl)methanamine is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.263. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Compounds derived from 1,3-Benzoxazol-2-yl(phenyl)methanamine have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives synthesized by refluxing benzotriazole with different substituted aldehydes showed variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010).
Catalytic Applications
Derivatives of this compound have been used in catalytic applications, such as in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds showed good activity and selectivity in catalytic processes (Roffe et al., 2016).
Photophysical Studies
Luminescent rhenium(I) phenanthroline complexes containing benzoxazol-2-ylidene ligands have been synthesized and characterized. These complexes display a range of phosphorescence colors at room temperature, indicating their potential for use in luminescent materials (Ko et al., 2012).
Dopaminergic Activity
Certain 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which can be related to this compound structures, have been synthesized and evaluated for their dopaminergic activity, showing potential for central and peripheral dopamine receptor agonism (Pfeiffer et al., 1982).
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets, leading to a range of effects such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Biochemical Pathways
Benzoxazole derivatives have been shown to interact with a variety of biochemical pathways, depending on their specific structure and the biological target they interact with .
Result of Action
One study noted that a compound with a similar structure showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been known to exhibit a broad range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects
Cellular Effects
Benzoxazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Properties
IUPAC Name |
1,3-benzoxazol-2-yl(phenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVNWEYDFMDJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.